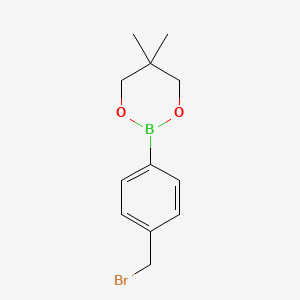

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a dioxaborinane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the bromination of a precursor compound. One common method is the bromination of 4-methylphenyl derivatives using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out in a suitable solvent like dichloromethane at controlled temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the formation of the phenyl ring, introduction of the bromomethyl group, and subsequent formation of the dioxaborinane ring. The reaction conditions are optimized to achieve high yields and purity, often involving recrystallization and purification steps .

化学反応の分析

Types of Reactions

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions, often in the presence of a base such as potassium carbonate.

Major Products Formed

Substitution Reactions: Products include azides, nitriles, and amines, depending on the nucleophile used.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis and pharmaceuticals.

科学的研究の応用

Organic Synthesis

The compound is primarily utilized as a building block in organic synthesis. Its boron atom can form stable complexes with nucleophiles, facilitating various reactions such as:

- Cross-coupling reactions : It can participate in Suzuki-Miyaura coupling to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

- Functionalization of aromatic compounds : The bromomethyl group allows for further substitution reactions, enhancing the diversity of synthesized compounds.

Material Science

In material science, 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is explored for its potential in developing new materials:

- Polymer Chemistry : It can be used to create functionalized polymers with specific properties for applications in coatings, adhesives, and electronic devices.

- Nanotechnology : The compound's ability to form stable complexes can be harnessed to develop nanostructured materials with tailored functionalities.

Biological Applications

There is growing interest in the biological applications of boron compounds:

- Drug Development : Boron-containing compounds are being investigated for their potential as therapeutic agents due to their unique interactions with biological systems.

- Diagnostics : The compound may also serve as a probe in biochemical assays or imaging techniques due to its ability to selectively bind to certain biomolecules.

Case Studies

| Study | Application | Findings |

|---|---|---|

| 1 | Organic Synthesis | Demonstrated successful use of the compound in Suzuki-Miyaura coupling reactions leading to high yields of biaryl compounds. |

| 2 | Material Science | Developed a polymer using the compound that exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. |

| 3 | Biological Research | Investigated the compound's interaction with cancer cells, showing potential for selective targeting due to its unique chemical properties. |

作用機序

The mechanism of action of 2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane in coupling reactions involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps. The bromomethyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds .

類似化合物との比較

Similar Compounds

Bromobenzene: Similar in structure but lacks the dioxaborinane ring.

4-Bromomethylphenylboronic Acid: Contains a boronic acid group instead of the dioxaborinane ring.

Uniqueness

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct reactivity and stability compared to other bromomethylphenyl derivatives. This makes it particularly useful in specific coupling reactions and applications in material science .

生物活性

2-(4-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS No. 143805-78-1) is a boron-containing compound that has garnered attention due to its potential biological activities. The compound features a dioxaborinane structure, which is known for its unique reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₆BBrO₂

- Molecular Weight : 282.97 g/mol

- MDL Number : MFCD03085921

- Purity : Varies by supplier

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

- Reactivity with Nucleophiles : The bromomethyl group can react with nucleophiles in biological systems, leading to modifications in proteins or nucleic acids.

- Metal Coordination : As a boron compound, it may interact with metal ions in biological systems, influencing metalloprotein functions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:

- Case Study : A study demonstrated that analogs of this compound showed significant cytotoxic effects against various cancer cell lines through the induction of oxidative stress and apoptosis .

Antimicrobial Properties

Some studies suggest that dioxaborinanes possess antimicrobial activity against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

- Case Study : Research indicated that related compounds exhibited antibacterial effects against Gram-positive bacteria through membrane disruption .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via oxidative stress | |

| Antimicrobial | Disrupts cell membranes |

Research Findings

Recent studies have focused on the synthesis and modification of dioxaborinanes to enhance their biological activity. For example:

- Synthesis Techniques : Innovative synthetic routes have been developed to create derivatives with improved solubility and bioavailability.

- In Vivo Studies : Preliminary in vivo studies have shown promise in using these compounds for targeted drug delivery systems.

特性

IUPAC Name |

2-[4-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-5-3-10(7-14)4-6-11/h3-6H,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJSVCZXPKJRHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BBrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。